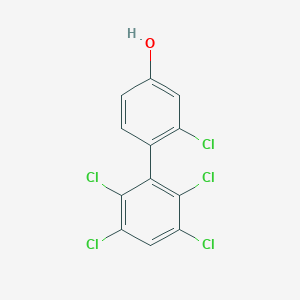
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol, also known as PCP (pentachlorophenol), is a synthetic organic compound that has been widely used as a pesticide, fungicide, and herbicide. It is a white crystalline solid that is soluble in organic solvents, but insoluble in water. PCP has been found to be toxic to humans and animals, and its use has been banned in many countries.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of mitochondrial function. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been shown to bind to proteins and other macromolecules, which can interfere with their normal function.
Effets Biochimiques Et Physiologiques
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been shown to cause oxidative stress, DNA damage, and cell death in various cell types. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been found to disrupt the immune system and the endocrine system, and to cause reproductive and developmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has several advantages as a tool for scientific research. It is a potent inhibitor of various enzymes and can be used to study the mechanism of action of these enzymes. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is highly toxic and can pose a risk to researchers working with it. It is also banned in many countries, which can limit its availability for research purposes.
Orientations Futures
There are several areas of future research that could be explored using 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a tool. One area of interest is the study of the role of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative disorders. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could also be used to investigate the effects of environmental toxins on human health, and to develop new strategies for detoxification and remediation. Finally, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could be used to study the mechanism of action of various drugs and to develop new drugs that target specific enzymes or biochemical pathways.
Méthodes De Synthèse
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol can be synthesized by reacting 2,3,5,6-tetrachlorophenol with chlorobenzene in the presence of a catalyst such as aluminum chloride. The reaction produces 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a byproduct, which can be isolated and purified by recrystallization.
Applications De Recherche Scientifique
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been used extensively in scientific research as a tool to study the mechanism of action of various biochemical processes. It has been found to inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been shown to disrupt the function of mitochondria, which are responsible for energy production in cells.
Propriétés
Numéro CAS |
150304-11-3 |
|---|---|
Nom du produit |
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-11(16)8(14)4-9(15)12(10)17/h1-4,18H |
Clé InChI |
OAQUWXNGKQXRIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Synonymes |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



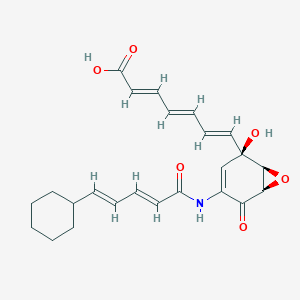
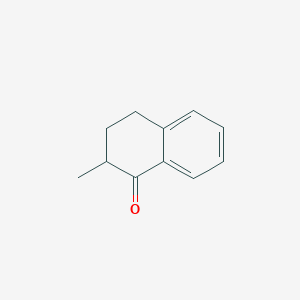
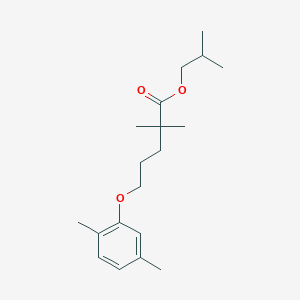

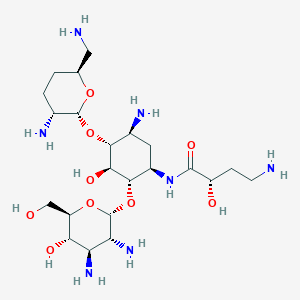
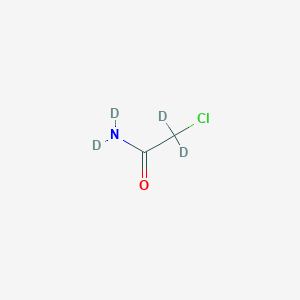
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
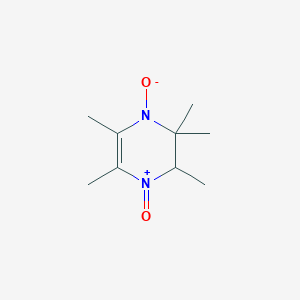
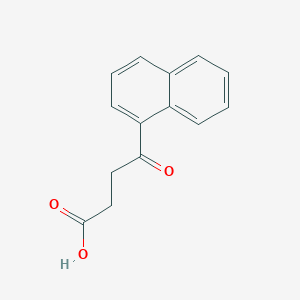
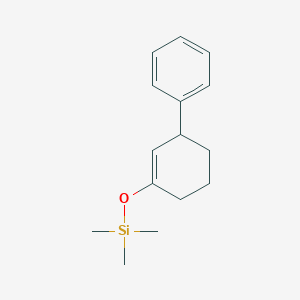
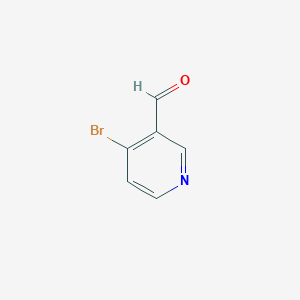
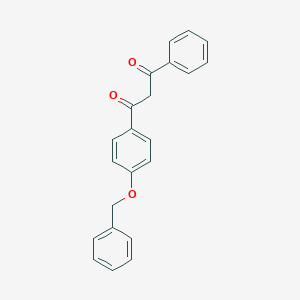
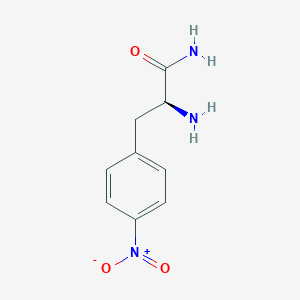
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)